Cyclopropanesulfonamide

Description

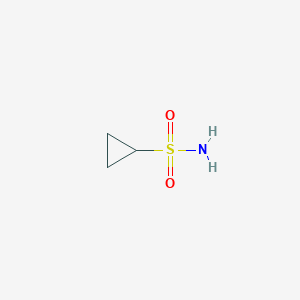

Structure

3D Structure

Properties

IUPAC Name |

cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPXQIQBQAWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934977 | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154350-29-5, 154350-28-4 | |

| Record name | Cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cyclopropanesulfonamide chemical and physical properties

An In-depth Technical Guide to Cyclopropanesulfonamide: Chemical and Physical Properties

Introduction

This compound is an organic compound featuring a strained three-membered cyclopropane ring attached to a sulfonamide functional group.[1] This unique structural combination imparts a distinct set of chemical and physical properties, making it a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The cyclopropane moiety offers conformational rigidity, a feature often exploited in drug design to enhance binding affinity and selectivity for biological targets, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications and biological significance.

Chemical and Physical Properties

This compound is typically an off-white to white crystalline solid at room temperature.[3][4] It is utilized as a fine chemical intermediate in the pharmaceutical and agrochemical industries.[3][4] The compound's reactivity is influenced by the ring strain of the cyclopropane group and the presence of the sulfonamide moiety, which can engage in hydrogen bonding.[1]

Table 1: General and Structural Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5][6] |

| Molecular Formula | C₃H₇NO₂S | [1][5] |

| CAS Number | 154350-29-5 | [3][5] |

| Appearance | Off-white powder / White solid | [3][4] |

| SMILES | C1CC1S(=O)(=O)N | [6] |

| InChI | 1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | [5][7] |

| InChIKey | WMSPXQIQBQAWLL-UHFFFAOYSA-N | [5][7] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Weight | 121.16 g/mol | [5][7] |

| Melting Point | 95-106 °C | [4][7][8] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [8] |

| pKa (Predicted) | 10.69 ± 0.20 | [8] |

| Water Solubility | Soluble | [4][8] |

| Storage Temperature | 2-8°C | [7] |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound have been documented. The first is a direct method suitable for laboratory scale, while the second is a multi-step process developed for larger-scale manufacturing.

Method 1: From Cyclopropanesulfonyl Chloride

This method involves the reaction of cyclopropanesulfonyl chloride with ammonium hydroxide.[3][4]

Protocol:

-

Dissolve cyclopropanesulfonyl chloride (0.400 mL, 3.95 mmol) in methanol (3.0 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add ammonium hydroxide solution (15 mL) to the cooled mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Remove the methanol via distillation under reduced pressure.

-

Extract the remaining aqueous mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate to yield this compound as a white solid (yield: 52%).[3] The product can be used directly without further purification.[3][4]

Characterization: The structure of the resulting product is confirmed by ¹H NMR spectroscopy.[3][4]

-

¹H NMR (300 MHz, DMSO-d₆): δ 6.78 (broad singlet, 2H, -SO₂NH₂), 2.50-2.46 (multiplet, 1H, -CH-), 0.89-0.86 (multiplet, 4H, -CH₂CH₂-).[3][4]

Method 2: Multi-step Synthesis for Industrial Scale

A process designed for larger-scale production involves a three-step synthesis starting from 3-chloropropane sulfonyl chloride.[9][10]

-

Step A: 3-chloropropane sulfonyl chloride is reacted with tert-butylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide.[10]

-

Step B: The intermediate from Step A undergoes ring closure using n-butyl lithium in a toluene/tetrahydrofuran solvent mixture to yield cyclopropane sulfonic acid tert-butylamide.[10]

-

Step C: The tert-butyl protecting group is cleaved using a strong acid, such as formic acid or trifluoroacetic acid, to produce the final this compound product.[9][10]

Biological Activity and Applications

The unique structural characteristics of this compound and its derivatives make them significant in both agrochemical and pharmaceutical fields.

Agrochemical Applications

This compound is noted for its use as a special antidote (safener) for the corn herbicide nicosulfuron.[3][4] It acts by increasing the rate at which the herbicide is degraded in the corn plant, thereby protecting the crop from potential damage while maintaining the herbicide's effectiveness against weeds.

Pharmaceutical and Medicinal Chemistry

The cyclopropane ring is a crucial pharmacophore found in many established drugs.[11] Its rigidity can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[2] The sulfonamide group is also a classic pharmacophore, contributing to the potential biological activity of these compounds.[2]

EGFR Inhibition in Cancer Therapy: Recent research has focused on designing this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly for treating non-small cell lung cancer (NSCLC) with the C797S resistance mutation.[12] This mutation makes tumors resistant to third-generation EGFR inhibitors.[12]

-

Mechanism of Action: A novel this compound derivative, designated 5d , was synthesized and shown to be a highly selective and low-toxicity inhibitor.[12] Mechanistic studies revealed that this compound inhibits both the EGFR and mTOR signaling pathways.[12] This inhibition leads to cell cycle arrest in the G2/M phase, induces DNA damage, and ultimately triggers apoptosis (programmed cell death) in the cancer cells.[12]

General Biological Activities: The broader class of cyclopropane-containing compounds exhibits a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties, highlighting the therapeutic potential of this structural motif.[13][14][15]

References

- 1. CAS 154350-29-5: this compound | CymitQuimica [cymitquimica.com]

- 2. N-cyclopentylthis compound|C8H15NO2S [benchchem.com]

- 3. This compound | 154350-29-5 [amp.chemicalbook.com]

- 4. This compound | 154350-29-5 [chemicalbook.com]

- 5. This compound | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 154350-28-4 [sigmaaldrich.com]

- 8. This compound CAS#: 154350-29-5 [m.chemicalbook.com]

- 9. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 10. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]

Cyclopropanesulfonamide: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural motif, combining a strained cyclopropyl ring with a sulfonamide functional group, imparts distinct physicochemical properties that are leveraged in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, consolidating available data on its physical properties and spectroscopic analysis. While a definitive single-crystal X-ray structure of the parent molecule is not publicly available, this guide furnishes detailed experimental protocols and characterization data to support research and development activities involving this versatile compound.

Physicochemical Properties

This compound is a white to almost-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂S | PubChem |

| Molecular Weight | 121.16 g/mol | PubChem |

| Melting Point | 95-98 °C | ChemicalBook |

| Appearance | White to almost white powder/crystal | CymitQuimica |

| CAS Number | 154350-29-5 | PubChem |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of cyclopropanesulfonyl chloride with ammonia. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from Cyclopropanesulfonyl Chloride

Materials:

-

Cyclopropanesulfonyl chloride

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Methanol

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent such as dichloromethane at room temperature.

-

Ammonolysis: Cool the solution in an ice bath to 0 °C. To the cooled solution, add an excess of aqueous ammonia (e.g., 10-15 eq) dropwise while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Caption: Synthetic workflow for this compound.

Crystal Structure

As of the latest literature search, a definitive single-crystal X-ray diffraction study providing the detailed crystal structure of the parent this compound (C₃H₇NO₂S) is not publicly available. While the crystal structures of numerous sulfonamide derivatives have been reported, these do not provide the specific unit cell parameters, bond lengths, and bond angles for the core molecule of interest.

Researchers requiring precise crystal structure data are encouraged to perform single-crystal X-ray diffraction analysis on suitably grown crystals of this compound. A general workflow for this process is outlined below.

Caption: General workflow for single-crystal X-ray diffraction.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a key tool for confirming the presence of the cyclopropyl group and the sulfonamide protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 (m) | Multiplet | 1H | CH |

| ~0.9 (m) | Multiplet | 4H | CH₂ |

| ~6.8 (br s) | Broad Singlet | 2H | NH₂ |

Table 2: ¹H NMR Data for this compound

¹³C NMR: The carbon NMR spectrum is expected to show two signals corresponding to the methine and methylene carbons of the cyclopropyl ring.

| Chemical Shift (δ) ppm | Assignment |

| ~30-35 | CH |

| ~5-10 | CH₂ |

Table 3: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch |

| 1350-1300 | Strong | Asymmetric SO₂ Stretch |

| 1160-1120 | Strong | Symmetric SO₂ Stretch |

Table 4: Characteristic IR Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak in a high-resolution mass spectrum would correspond to its exact mass.

| Ion | Calculated m/z |

| [M+H]⁺ | 122.0270 |

| [M+Na]⁺ | 144.0090 |

Table 5: Expected High-Resolution Mass Spectrometry Data for this compound

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While the absence of a publicly available crystal structure is a notable gap in the current body of knowledge, the provided experimental protocols and compiled spectroscopic data offer a robust starting point for researchers and professionals in the fields of drug discovery and agrochemical development. The detailed methodologies and characterization information herein are intended to facilitate the effective utilization of this important chemical building block in various scientific endeavors.

cyclopropanesulfonamide CAS number 154350-29-5

An In-Depth Technical Guide to Cyclopropanesulfonamide (CAS No. 154350-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 154350-29-5, is a versatile chemical intermediate characterized by a strained three-membered cyclopropane ring attached to a sulfonamide group.[1] This unique structural combination imparts specific chemical properties that make it a valuable building block in modern organic synthesis. Its primary applications are in the development of pharmaceuticals, particularly as a key component in the synthesis of kinase inhibitors, and in agriculture as a herbicide safener.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, supported by experimental data and procedural outlines.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 154350-29-5 | General |

| Molecular Formula | C₃H₇NO₂S | [1] |

| Molecular Weight | 121.16 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 95-98 °C | [4] |

| SMILES | C1CC1S(=O)(=O)N | [1] |

| InChIKey | WMSPXQIQBQAWLL-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from cyclopropylmagnesium bromide. This procedure avoids the isolation of the intermediate cyclopropanesulfonyl chloride, making it an efficient route.

Experimental Protocol: Synthesis from Cyclopropylmagnesium Bromide

Step 1: Formation of Cyclopropanesulfonyl Chloride

-

To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at approximately -10°C, a solution of sulfur dioxide in THF (~16 wt%, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10 to -5°C.[5]

-

The reaction mixture is then warmed to ambient temperature over 30 minutes.[5]

-

N-chlorosuccinimide (NCS, 15 mmol) is added to the mixture at -5 to 0°C.[5]

-

The reaction mixture is again warmed to ambient temperature and diluted with 50 mL of methyl tert-butyl ether.[5]

-

50 mL of water is added, and the mixture is stirred for 5 minutes. The organic layer is separated, washed with 50 mL of brine, and then concentrated to yield crude cyclopropanesulfonyl chloride.[5]

Step 2: Amination to this compound

-

The crude cyclopropanesulfonyl chloride is dissolved in dichloromethane (CH₂Cl₂, total volume ~50 mL).[5]

-

Ammonia gas is bubbled through the solution at approximately 0°C for about 5 minutes.[5]

-

The mixture is slowly warmed to ambient temperature and stirred for 2 hours.[5]

-

The solid ammonium chloride is removed by filtration through Celite.[5]

-

The filtrate is concentrated to give the crude this compound solid.[5]

-

Recrystallization from ethyl acetate/hexane affords the pure this compound in an 80% overall yield.[5]

Applications in Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.

EGFR Inhibitors

Derivatives of this compound have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutations that confer resistance to existing therapies, such as the C797S mutation in non-small cell lung cancer.[1][6]

One notable derivative, compound 5d , has demonstrated exceptional in vitro activity against EGFR kinases and cancer cell lines.[6]

| Target | IC₅₀ (nM) | Reference |

| EGFRL858R/T790M/C797S Kinase | 1.37 ± 0.03 | [6] |

| EGFRdel19/T790M/C797S Kinase | 1.13 ± 0.01 | [6] |

| Baf3-EGFRL858R/T790M/C797S Cells | 18 | [6] |

| Baf3-EGFRdel19/T790M/C797S Cells | 25 | [6] |

Mechanistic studies have shown that these this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells.[1][6]

Application in Agriculture: Herbicide Safeners

This compound derivatives, such as cyprosulfamide, are utilized as herbicide safeners. These compounds protect crops, particularly maize, from the phytotoxic effects of certain herbicides without compromising the herbicide's efficacy against weeds.[3]

Mechanism of Action

The protective action of these safeners is primarily attributed to the enhancement of the crop's natural detoxification pathways for the herbicide. This involves the induction of two key enzyme families:

-

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it more water-soluble and less toxic, and facilitating its sequestration into the vacuole.[7]

-

Cytochrome P450 Monooxygenases (P450s): These enzymes are involved in the oxidative metabolism of the herbicide, often as a primary step before conjugation.[4]

The safener is recognized by the crop plant, which triggers the increased expression and activity of these detoxifying enzymes, leading to a faster metabolism of the herbicide and thus, enhanced crop tolerance.[3][4]

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of the parent this compound are limited, the broader class of compounds containing a cyclopropane ring has been investigated for antibacterial and antifungal activities.[4][8] For instance, certain amide derivatives of cyclopropane have shown moderate inhibitory activity against Staphylococcus aureus and Escherichia coli.[4] This suggests that this compound could be a valuable scaffold for the development of novel antimicrobial agents. Further research is warranted to determine the specific minimum inhibitory concentrations (MICs) of this compound and its derivatives against a range of pathogenic microorganisms.

Conclusion

This compound (CAS No. 154350-29-5) is a chemical intermediate of significant interest due to its versatile applications in both the pharmaceutical and agricultural sectors. Its unique structure makes it an ideal building block for the synthesis of advanced kinase inhibitors aimed at overcoming drug resistance in cancer. Furthermore, its derivatives have proven effective as herbicide safeners, enhancing crop protection through the induction of metabolic detoxification pathways. While its intrinsic antimicrobial properties require further investigation, the cyclopropane moiety is a recognized pharmacophore in this field. This technical guide has provided a detailed overview of the synthesis, properties, and key applications of this compound, offering a valuable resource for researchers and developers in the chemical and life sciences.

References

- 1. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 3. Newcastle University eTheses: The selectivity and metabolism of sulfonamide herbicide safeners in crops [theses.ncl.ac.uk]

- 4. Safening activity and metabolism of the safener cyprosulfamide in maize and wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. dovepress.com [dovepress.com]

- 7. A glutathione S-transferase involved in vacuolar transfer encoded by the maize gene Bronze-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyclopropanesulfonamide

Introduction

This compound is an organic compound featuring a unique structural combination of a strained three-membered cyclopropane ring and a sulfonamide functional group.[1] This arrangement imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1][2] The sulfonamide group is a well-established pharmacophore, and its combination with the rigid cyclopropane moiety allows for the creation of conformationally constrained molecules, which can enhance binding affinity and selectivity for biological targets.[2][3][4] Consequently, this compound and its derivatives are of significant interest for developing novel therapeutic agents, particularly in oncology.[5]

Core Properties of this compound

The fundamental properties of this compound are summarized below. This data is essential for its application in synthesis and drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂S | [1][6] |

| Molecular Weight | 121.16 g/mol | [6][7] |

| CAS Number | 154350-29-5, 154350-28-4 | [6] |

| Appearance | White to off-white solid/powder to crystal | [1][8] |

| Melting Point | 95-106 °C | [9] |

| IUPAC Name | This compound | [6] |

| InChI Key | WMSPXQIQBQAWLL-UHFFFAOYSA-N | [1][6] |

| SMILES | NS(=O)(=O)C1CC1 |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its utilization in research and development. Several methods have been documented, with a common approach involving the cyclization of a linear precursor.

Protocol 1: Synthesis from Cyclopropanesulfonyl Chloride

This method provides a direct route to the target compound from a commercially available starting material.

Experimental Details:

-

Starting Material: Cyclopropanesulfonyl chloride.[8]

-

Procedure:

-

Dissolve cyclopropanesulfonyl chloride (0.400 mL, 3.95 mmol) in methanol (3.0 mL).[8]

-

Cool the solution to 0 °C.[8]

-

Add ammonium hydroxide solution (15 mL) and stir the reaction mixture.[8]

-

Allow the reaction to proceed for 16 hours, during which it can be stirred at 0 °C or allowed to warm to room temperature.[8]

-

Remove the methanol by distillation under reduced pressure.[8]

-

Extract the remaining aqueous mixture with ethyl acetate.[8]

-

Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the final product as a white solid.[8]

-

-

Yield: Approximately 52%.[8]

-

Confirmation: The product structure can be confirmed using ¹H NMR spectroscopy.[8]

Protocol 2: Multi-step Synthesis via Ring Closure

This protocol involves the construction of the cyclopropane ring from an acyclic precursor, offering an alternative synthetic strategy.

Experimental Details:

-

Step A: Formation of N-tert-butyl-(3-chloro)propyl sulfonamide

-

Prepare a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL).[10][11]

-

Add 3-chloropropane sulfonyl chloride (0.41 mol) over 30-60 minutes.[10][11]

-

Stir the mixture at 5 °C for 10 minutes, then allow it to warm to room temperature.[10][11]

-

Wash the reaction mixture with 1 M hydrochloric acid and then with water.[10][11]

-

The resulting organic layer containing the intermediate is used for the next step.[10][11]

-

-

Step B: Ring Closing Reaction

-

Partially distill the toluene from the previous step and add tetrahydrofuran (THF).[10][11]

-

Cool the mixture to between -50 °C and -20 °C (e.g., -30 °C).[10]

-

Add at least two equivalents of an n-alkyl lithium base, such as n-butyl lithium (BuLi, 15% in hexane).[10][11]

-

After 30 minutes, warm the mixture to 0 °C and quench with water.[10][11]

-

Separate the organic layer, which now contains the N-tert-butyl this compound intermediate.[10]

-

-

Step C: Cleavage of the tert-Butyl Group

-

Concentrate the organic layer from the previous step.[10][11]

-

Treat the residue with formic acid at 70-90 °C for approximately 20 hours.[10]

-

During the reaction, bubble a slight stream of nitrogen through the solution.[10][11]

-

After the reaction is complete, concentrate the mixture to dryness to obtain the final this compound product.[10]

-

Caption: Workflow for the multi-step synthesis of this compound.

Biological Activity and Drug Development Applications

The rigid cyclopropane scaffold and the versatile sulfonamide group make this compound derivatives attractive candidates for drug development.[2] They have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[12][13][14]

Inhibition of EGFR in Non-Small Cell Lung Cancer (NSCLC)

A significant application of this compound is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), particularly for treating drug-resistant mutations in NSCLC.[5] The C797S mutation in EGFR prevents the binding of third-generation inhibitors, leading to treatment resistance.[5]

Researchers have designed and synthesized novel this compound derivatives that act as targeted inhibitors of this EGFR C797S mutation.[5] One such derivative, compound 5d , demonstrated high selectivity and potent anti-tumor activity both in vitro and in vivo.[5]

Mechanism of Action: The this compound derivative 5d was shown to inhibit the EGFR and mTOR signaling pathways.[5] This inhibition leads to several downstream effects that suppress cancer cell proliferation:

-

Cell Cycle Arrest: The compound induces cell cycle arrest in the G2/M phase.[5]

-

Induction of Apoptosis: It promotes programmed cell death (apoptosis) by increasing levels of apoptotic proteins like cleaved caspase-3.[5]

-

DNA Damage: The derivative causes DNA damage within the cancer cells.[5]

By targeting these critical pathways, this compound derivatives can overcome resistance mechanisms and effectively inhibit the growth of mutated lung cancer cells.[5]

Caption: Inhibition of the EGFR/mTOR pathway by a this compound derivative.

References

- 1. CAS 154350-29-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]

- 5. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CAS:154350-29-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | 154350-29-5 [amp.chemicalbook.com]

- 9. This compound | 154350-29-5 [m.chemicalbook.com]

- 10. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 11. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]

fundamental reactivity of the cyclopropane ring in medicinal chemistry

An In-Depth Technical Guide to the Fundamental Reactivity of the Cyclopropane Ring in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Nature of the Cyclopropane Ring

The cyclopropane ring, the smallest of the carbocycles, is a prevalent and versatile structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates is a widely adopted strategy to address various challenges encountered during the drug discovery process.[3] More than 60 FDA-approved pharmaceutical agents feature this three-membered ring, highlighting its significance in modern therapeutics, with applications ranging from treatments for COVID-19 and hepatitis C to asthma and HIV/AIDS.[4][5]

The unique reactivity and conformational properties of the cyclopropane ring stem from its significant ring strain.[6] The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons.[7][8] This deviation results in significant angle strain and torsional strain, as the C-H bonds are forced into an eclipsed conformation.[7][8][9] The total ring strain is estimated to be around 28 kcal/mol, which substantially weakens the C-C bonds compared to those in acyclic alkanes.[7] Consequently, cyclopropane is more reactive than other cycloalkanes and is often described as being "spring-loaded," with the relief of ring strain serving as a potent driving force for chemical reactions.[9]

Key features that define the cyclopropane ring's role in medicinal chemistry include:

-

High Ring Strain: The primary driver of its unique reactivity.[6][7]

-

Enhanced π-character: The C-C bonds possess increased p-orbital character, influencing their electronic properties.[3]

-

Structural Rigidity: The ring locks substituents into well-defined spatial orientations, making it a valuable tool for conformational constraint.[5][10]

-

Metabolic Stability: The C-H bonds are shorter and stronger than those in alkanes, often leading to increased resistance to metabolic degradation.[3][11]

This guide provides an in-depth exploration of the fundamental reactivity of the cyclopropane ring and its strategic application in contemporary drug design and development.

Fundamental Reactivity

The high ring strain energy of approximately 28 kcal/mol is the principal factor governing the reactivity of cyclopropanes.[7] This inherent instability makes the ring susceptible to cleavage under conditions that would not affect other alkanes, primarily through ring-opening reactions. The nature of the substituents on the ring dictates the specific reaction pathways.

Ring-Opening Reactions

The thermodynamic driving force for ring-opening reactions is the release of over 100 kJ/mol (approximately 24 kcal/mol) of strain energy.[12]

-

Reactions with Nucleophiles: Cyclopropanes bearing electron-accepting groups (e.g., nitrile, ester) are potent electrophiles.[12][13] They undergo polar, Sₙ2-type ring-opening reactions when treated with strong nucleophiles like thiophenolates or azide ions.[12][13][14] The nucleophilic attack is often directed to one of the carbon atoms of the C-C bond polarized by the electron-withdrawing group.[12]

-

Reactions with Electrophiles: In the absence of electron-withdrawing groups, the cyclopropane ring can react with strong electrophiles. The C-C bonds, having significant p-character, can act as a nucleophile, leading to ring opening.

-

Radical Reactions: The weak C-C bonds can be cleaved homolytically. This reactivity is harnessed in certain synthetic methods that proceed via radical intermediates.[4]

The reactivity of substituted cyclopropanes can be finely tuned. For instance, 1-acceptor-2-donor-substituted cyclopropanes exhibit enhanced reactivity towards nucleophiles due to the polarized C1-C2 bond.[12]

Table 1: Quantitative Data on Cyclopropane Ring Strain and Bond Energies

| Parameter | Value | Comparison to Acyclic Alkane | Reference(s) |

| Total Ring Strain | ~28 kcal/mol | Cyclohexane: ~0 kcal/mol | [7] |

| C-C-C Bond Angle | 60° | Ideal sp³ Angle: 109.5° | [7][8] |

| C-C Bond Dissociation Energy | ~65 kcal/mol | Typical C-C Bond: 80-85 kcal/mol | [9] |

| C-C Bond Length | 1.51 Å | Alkane C-C Bond: 1.54 Å | [3] |

The Cyclopropane Ring as a Versatile Bioisostere

One of the most powerful applications of the cyclopropane ring in medicinal chemistry is its use as a bioisostere—a chemical substituent that can replace another group without significantly altering the biological activity.[2][15] Its unique steric and electronic properties allow it to mimic various functional groups, often with added benefits.[2]

-

gem-Dimethyl Group Replacement: The cyclopropane ring is a common isostere for the gem-dimethyl group.[5] This substitution can improve metabolic stability by blocking a potential site of oxidation and can also enhance potency and selectivity by providing a more rigid scaffold.[5]

-

Alkene and Phenyl Ring Mimic: The π-character of the cyclopropane C-C bonds allows it to serve as a stable, non-planar replacement for alkenes and, in some contexts, phenyl rings.[5] This can improve metabolic stability and solubility by increasing the fraction of sp³ carbons (Fsp³).[5]

-

Conformational Locking: The rigidity of the cyclopropane ring is used to constrain the conformation of flexible side chains in a drug molecule.[3][5] This pre-organization can lead to a more favorable entropic contribution to binding affinity and thus enhance potency.[3]

The strategic incorporation of cyclopropane can lead to significant improvements in a drug candidate's profile, including:

-

Enhanced metabolic stability and reduced plasma clearance.[3][16]

-

Increased aqueous solubility and membrane permeability.[5][16]

Diagram 1: Bioisosteric Replacement Strategy

This diagram illustrates the decision-making process for employing a cyclopropane ring to address common issues in drug development.

References

- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Explain the reactivity of cyclopropane Ring | Filo [askfilo.com]

- 7. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 8. Ring strain - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H [pubs.rsc.org]

- 12. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

The Cyclopropyl Group: A Comprehensive Technical Guide to its Electronic and Steric Effects

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a three-membered carbocycle, is a unique and powerful substituent in molecular design. Its inherent ring strain and unusual bonding characteristics impart a distinct electronic and steric profile that deviates significantly from other alkyl moieties. This technical guide provides an in-depth analysis of the electronic and steric effects of the cyclopropyl group, presenting quantitative data, detailed experimental methodologies, and conceptual frameworks relevant to researchers in chemistry and drug development.

Electronic Effects of the Cyclopropyl Group

The electronic nature of the cyclopropyl group is paradoxical, exhibiting both electron-withdrawing and electron-donating properties. This duality stems from its unique bonding structure, which can be understood through the Walsh orbital model.

The Walsh Orbital Model: A "Pseudo-π" System

Unlike typical sp³-hybridized alkanes, the carbon atoms in a cyclopropane ring cannot achieve ideal tetrahedral bond angles (109.5°). The internuclear C-C-C bond angles are constrained to 60°, leading to significant angle strain. To accommodate this, the C-C bonding orbitals have a higher degree of p-character than in a typical alkane, and the C-H bonds have correspondingly more s-character. This rehybridization results in "bent" or "banana" bonds for the C-C framework.[1][2][3]

The Walsh model provides a molecular orbital description of this bonding.[4][5][6] It considers the cyclopropane ring to be constructed from the interaction of three CH₂ fragments. The resulting molecular orbitals include a set of high-lying orbitals with π-type symmetry. These orbitals, often referred to as the Walsh orbitals of e' symmetry in the D₃h point group, are responsible for the cyclopropyl group's ability to act as a potent π-electron donor.[4][7][8] This "pseudo-π" or "unsaturated" character allows the cyclopropyl group to engage in conjugation with adjacent p-orbitals and π-systems, stabilizing adjacent carbocations and influencing the electronic properties of aromatic rings.[9][10]

Quantitative Description of Electronic Effects

The electronic influence of the cyclopropyl group is quantified using Hammett and Taft parameters. These parameters provide a numerical scale for the electron-donating or electron-withdrawing ability of a substituent, separated into inductive and resonance components.

| Parameter | Value | Description |

| Hammett Constant (σp) | -0.21 | Describes the overall electronic effect from the para position, indicating a net electron-donating character.[9] |

| Hammett Constant (σm) | -0.07 | Describes the electronic effect from the meta position, suggesting a weaker electron-donating effect primarily through induction. |

| Field/Inductive (F) | +0.02 | Represents the inductive/field effect. The positive value indicates a weak electron-withdrawing inductive effect due to the higher s-character of the C-H bonds.[9] |

| Resonance (R) | -0.23 | Represents the resonance effect. The negative value confirms its strong electron-donating character through π-conjugation.[9] |

Steric Effects of the Cyclopropyl Group

The small, rigid nature of the cyclopropyl ring imparts distinct steric properties that can be exploited in molecular design.

Taft Steric Parameter (Es)

The steric bulk of the cyclopropyl group is quantified by the Taft steric parameter, E_s.

| Parameter | Value | Description |

| Taft Steric Parameter (E_s) | -0.63 | Quantifies the steric bulk of the substituent. This value is comparable to that of a methyl group, indicating a relatively small steric footprint.[9] |

The Thorpe-Ingold Effect

The Thorpe-Ingold effect, or gem-dialkyl effect, describes the acceleration of intramolecular reactions, such as cyclizations, due to steric compression.[4][11][12] When a cyclopropyl group is part of a reacting chain, its rigid structure can influence the conformation of the molecule, bringing reactive ends closer together and thus increasing the rate of cyclization. This is attributed to a decrease in the internal bond angle between the substituents on the carbon bearing the gem-dialkyl or spirocyclic group, which in turn reduces the distance between the reacting functional groups.[13][14][15]

The "Cyclopropyl Effect" on Conformation

Recent studies have unveiled a "cyclopropyl effect" where a spiro-fused cyclopropane ring on a cyclohexane system can surprisingly favor an axial orientation for an adjacent bulky substituent.[6][7] This is contrary to the general principle that bulky groups prefer the equatorial position to minimize steric hindrance. This effect is attributed to increased torsional strain in the equatorial conformer due to the geometric constraints imposed by the cyclopropane ring.[7] This conformational control element has significant implications for the design of molecules where specific spatial arrangements are crucial for biological activity.

Experimental Protocols for Characterizing Cyclopropyl Effects

The quantitative parameters described above are determined through specific experimental procedures.

Determination of Hammett Constants (σ)

Hammett constants are typically determined by measuring the equilibrium or rate constants of reactions of substituted benzene derivatives. The ionization of substituted benzoic acids is a common method.[1][15][16][17][18][19]

Experimental Workflow: pKa Determination of p-Cyclopropylbenzoic Acid

-

Synthesis: Synthesize p-cyclopropylbenzoic acid and the parent benzoic acid.

-

Solution Preparation: Prepare solutions of known concentrations of each acid in a suitable solvent system (e.g., 50% ethanol-water).

-

Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (25 °C).

-

pH Measurement: Monitor the pH of the solution throughout the titration using a calibrated pH meter.

-

pKa Calculation: Determine the pKa value, which is the pH at the half-equivalence point of the titration.

-

Hammett Constant Calculation: Calculate the Hammett constant (σ) using the following equation: σ = pKa (benzoic acid) - pKa (p-cyclopropylbenzoic acid)

Determination of Taft Steric Parameters (Es)

Taft steric parameters are determined from the rates of acid-catalyzed hydrolysis of esters.[20][21] The relative rate of hydrolysis compared to a standard ester (usually methyl acetate) provides a measure of the steric hindrance of the substituent in the acyl portion of the ester.

Spectroscopic and Crystallographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic effects of the cyclopropyl group. The chemical shifts of nuclei in a molecule are sensitive to the local electronic environment. For instance, the upfield chemical shift of the cyclopropyl protons (around 0.22 ppm) is a characteristic feature attributed to ring current effects.[5][9][22][23][24] Changes in the chemical shifts of adjacent aromatic protons or carbons upon introduction of a cyclopropyl group can provide qualitative and quantitative information about its electron-donating or -withdrawing nature.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of molecules, including bond lengths, bond angles, and conformations.[8][14][25][26][27][28] For cyclopropyl-containing compounds, crystallographic data can reveal distortions in the cyclopropane ring and the preferred orientation of the cyclopropyl group relative to adjacent functionalities, offering direct evidence of steric and electronic interactions.

Implications for Drug Design and Development

The unique electronic and steric properties of the cyclopropyl group make it a valuable substituent in medicinal chemistry.[19][29][30][31]

-

Modulation of Physicochemical Properties: The ability of the cyclopropyl group to act as a π-donor can be used to fine-tune the electronics of a molecule, impacting its pKa, reactivity, and interaction with biological targets.

-

Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in other alkyl groups, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[30]

-

Conformational Constraint: The rigidity of the cyclopropyl ring can be used to lock a molecule into a specific conformation, which can enhance binding affinity to a biological target and improve selectivity.[29]

-

Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other groups, such as a vinyl group or a gem-dimethyl group, offering a way to modulate properties while maintaining a similar spatial arrangement.

Conclusion

The cyclopropyl group is a multifaceted substituent with a rich and complex interplay of electronic and steric effects. Its "pseudo-π" system allows it to act as a potent electron donor through resonance, while its unique geometry imparts distinct steric properties that can be leveraged for conformational control and the acceleration of intramolecular reactions. A thorough understanding of these effects, quantified by parameters such as Hammett and Taft constants and elucidated through experimental techniques like NMR and X-ray crystallography, is crucial for the rational design of novel molecules with tailored properties in the fields of chemical research and drug discovery.

References

- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hammett substituent constants: Topics by Science.gov [science.gov]

- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 5. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]

- 6. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 7. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 8. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry [manu56.magtech.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. web.viu.ca [web.viu.ca]

- 17. Ionization Constants of Substituted Benzoic Acids in Ethanol-Water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Temperature effect on the steric and polar Taft substituent parameter values - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 28. ruppweb.org [ruppweb.org]

- 29. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. | Semantic Scholar [semanticscholar.org]

- 30. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ELECTRONIC EFFECTS OF CYCLOPROPYL SUBSTITUENTS IN EXCITED ELECTRONIC STATES [arizona.aws.openrepository.com]

The Dawn of a Medical Revolution: A Technical Guide to the Historical Discovery and Development of Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of sulfonamides, the first class of synthetic antimicrobial agents, and their subsequent development. From the initial serendipitous observation to the elucidation of their mechanism of action and the dawn of the antibiotic era, this paper provides a comprehensive overview for researchers, scientists, and drug development professionals. The content herein details the pivotal experiments, quantitative data on their efficacy, and the logical workflows that defined early antimicrobial drug discovery.

The Serendipitous Discovery of Prontosil

The journey of sulfonamides began in the early 20th century, rooted in the German dye industry. Scientists at the time, influenced by Paul Ehrlich's concept of a "magic bullet," hypothesized that dyes capable of selectively staining bacteria could be modified to possess antimicrobial properties.[1] This line of inquiry led to the synthesis of numerous compounds, but it was not until the work of German physician and researcher Gerhard Domagk at Bayer AG that a breakthrough was achieved.

In 1932, Domagk, while screening a series of azo dyes synthesized by chemists Josef Klarer and Fritz Mietzsch, discovered a red dye named Prontosil rubrum that exhibited remarkable antibacterial effects in mice infected with Streptococcus pyogenes.[2][3][4] A crucial early experiment demonstrated that all mice infected with a lethal dose of streptococci and subsequently treated with Prontosil survived, whereas the untreated control group succumbed to the infection.[5] This marked the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection. Domagk's groundbreaking findings, which he cautiously withheld until further clinical evidence was available, were finally published in 1935 and earned him the 1939 Nobel Prize in Physiology or Medicine.[2][5]

Interestingly, Prontosil was effective in vivo (within a living organism) but inactive in vitro (in a test tube).[6] This observation puzzled researchers until a team at the Pasteur Institute in Paris, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered in 1935 that Prontosil was a prodrug.[7] It was metabolized in the body to release its active component, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[3][6][7] This discovery was pivotal, as sulfanilamide was a much simpler molecule, unpatented, and easier to synthesize, leading to its widespread production and use.

Elucidating the Mechanism of Action: Inhibition of Folic Acid Synthesis

The discovery of sulfanilamide as the active agent spurred intensive research into its mechanism of action. It was determined that sulfonamides are bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria directly, allowing the host's immune system to clear the infection.[8] The breakthrough in understanding how they achieved this came with the realization that sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[9]

Bacteria, unlike humans who obtain folic acid (vitamin B9) from their diet, must synthesize it de novo.[10] Folic acid is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[11] The bacterial folic acid synthesis pathway involves a key enzyme, dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteridine pyrophosphate.[8][12] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid and, consequently, halting bacterial growth and replication.[8][9][10]

Development of Sulfonamide Derivatives and the Rise of Resistance

The discovery of sulfanilamide's mechanism of action opened the door for medicinal chemists to synthesize and test thousands of its derivatives.[13] This led to the development of new sulfonamides with improved properties, such as enhanced potency, broader spectrum of activity, better solubility, and reduced toxicity. Notable examples include sulfapyridine, effective against pneumonia, sulfacetamide for urinary tract infections, and sulfathiazole, which was widely used during World War II.[13]

However, the widespread use of sulfonamides inevitably led to the emergence of bacterial resistance.[14] Bacteria developed resistance through several mechanisms, primarily through mutations in the folP gene, which codes for the DHPS enzyme.[14] These mutations result in an altered enzyme that has a lower affinity for sulfonamides while still being able to bind to PABA, thus rendering the drug ineffective.[14] Another significant mechanism is the acquisition of alternative, resistant forms of the folP gene via horizontal gene transfer on plasmids.[15]

Quantitative Data on Sulfonamide Efficacy

The efficacy of sulfonamides is quantitatively measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes representative MIC values for some common sulfonamides against various bacterial strains.

| Sulfonamide | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfamethoxazole | Escherichia coli (K1 strain) | 1.14 | [16] |

| Sulfamethoxazole | Escherichia coli (clinical isolates) | 0.03 - >64 | [17][18] |

| Sulfadiazine | Staphylococcus aureus (ATCC 25923) | 64 - 256 | [19] |

| Sulfisoxazole | Escherichia coli | ≤ 256 | [20] |

Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and the presence of resistance mechanisms.

Key Experimental Protocols

The discovery and development of sulfonamides were underpinned by rigorous experimental methodologies. Below are detailed protocols for some of the key experiments.

Domagk's Initial In Vivo Efficacy Study of Prontosil

Objective: To determine the efficacy of Prontosil in treating systemic streptococcal infections in a murine model.

Methodology:

-

Infection: A group of mice (e.g., n=26) were infected with a lethal dose of a virulent strain of Streptococcus pyogenes via intraperitoneal injection.[5]

-

Grouping: The mice were divided into a treatment group (e.g., n=12) and a control group (e.g., n=14).[5]

-

Treatment: The treatment group received a single oral or subcutaneous dose of Prontosil. The control group received no treatment.

-

Observation: The mice were observed over a period of several days, and mortality rates were recorded for both groups.

-

Results: Domagk observed that all the mice in the Prontosil-treated group survived, while all the mice in the untreated control group died within four days.[5]

In Vitro Antibacterial Activity Assay of Sulfanilamide (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of sulfanilamide against a specific bacterial strain.

Methodology:

-

Preparation of Sulfanilamide Solutions: A stock solution of sulfanilamide is prepared and then serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate, containing the different concentrations of sulfanilamide, is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.[21]

-

Result Interpretation: The MIC is determined as the lowest concentration of sulfanilamide at which there is no visible growth of bacteria.[21]

Chemical Synthesis of Prontosil

The synthesis of Prontosil involves a two-step process: diazotization of sulfanilamide followed by azo coupling with m-phenylenediamine.[1][15]

Step 1: Diazotization of Sulfanilamide

-

Sulfanilamide is dissolved in dilute hydrochloric acid and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite is added dropwise to the cooled sulfanilamide solution while maintaining the low temperature. This reaction forms the diazonium salt of sulfanilamide.

Step 2: Azo Coupling

-

m-Phenylenediamine is dissolved in an aqueous solution.

-

The freshly prepared diazonium salt solution is slowly added to the m-phenylenediamine solution. The reaction mixture is kept cool.

-

The pH is adjusted to be slightly alkaline (e.g., pH ~8) with the addition of a base like sodium bicarbonate to facilitate the coupling reaction.[1]

-

The resulting red precipitate, Prontosil, is collected by filtration, washed, and dried.

Sulfonamide Drug Discovery and Development Workflow

The discovery of Prontosil and the subsequent development of other sulfonamides established a foundational workflow for antimicrobial drug discovery that is still relevant today.

Conclusion

The discovery of sulfonamides represents a landmark achievement in the history of medicine, heralding the beginning of the antibiotic era and saving countless lives. The journey from a simple dye to a life-saving therapeutic laid the groundwork for modern antimicrobial drug discovery and development. This technical guide has provided a comprehensive overview of this historical and scientific journey, from the initial discovery of Prontosil to the elucidation of the mechanism of action, the development of new derivatives, and the experimental methodologies that were instrumental in this process. The legacy of sulfonamides continues to inform and inspire the ongoing search for novel antimicrobial agents in the face of growing antibiotic resistance.

References

- 1. studycorgi.com [studycorgi.com]

- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 3. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 4. hekint.org [hekint.org]

- 5. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 6. Interrogation de Seconde Licence 2000-2001 [lcfi.ulg.ac.be]

- 7. researchgate.net [researchgate.net]

- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gosset.ai [gosset.ai]

- 11. researchgate.net [researchgate.net]

- 12. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 13. openaccesspub.org [openaccesspub.org]

- 14. researchopenworld.com [researchopenworld.org]

- 15. benchchem.com [benchchem.com]

- 16. Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. avmajournals.avma.org [avmajournals.avma.org]

- 21. benchchem.com [benchchem.com]

The Cornerstone of Modern Therapeutics: A Technical Guide to the Nomenclature and Classification of Sulfonamide Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the nomenclature and classification of sulfonamide compounds, intended for researchers, scientists, and drug development professionals. This document delves into the systematic naming conventions, diverse classification systems, and varied mechanisms of action that characterize this critical class of therapeutic agents. Detailed experimental protocols for assessing the biological activity of sulfonamides are also provided, alongside a consolidated summary of key physicochemical properties to facilitate comparative analysis.

Nomenclature of Sulfonamide Compounds

The systematic nomenclature of sulfonamides follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core of a sulfonamide is the sulfamoyl group (-SO₂NH₂).

According to IUPAC, sulfonamides are named as amides of sulfonic acids (R-SO₂-OH).[1][2] The naming convention prioritizes the sulfonamide group over many other functional groups, such as amines.[3]

Key IUPAC Nomenclature Rules:

-

Parent Chain: If the sulfonamide group is attached to an acyclic chain, the chain is named as the parent alkane, and "-sulfonamide" is added as a suffix.

-

Aromatic Systems: When the sulfonamide group is attached to a benzene ring, the parent name is "benzenesulfonamide".[3]

-

Substituents on Nitrogen: Substituents on the amide nitrogen are indicated by the prefix "N-", followed by the name of the substituent group. For instance, N-methylbenzenesulfonamide.[1]

-

Substituents on the Ring: The position of substituents on an aromatic ring is indicated by numerical locants, with the carbon atom attached to the sulfonamide group being C1.[3]

-

Priority of Functional Groups: When a functional group with higher priority than the sulfonamide group is present, the sulfonamide moiety is named as a substituent using the prefix "sulfamoyl-".[4]

Examples:

-

Sulfanilamide: The IUPAC name is 4-aminobenzenesulfonamide.[5]

-

Sulfamethoxazole: The IUPAC name is 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide.[6]

-

Sulfadiazine: The IUPAC name is 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide.[5]

Classification of Sulfonamide Compounds

Sulfonamides are a broad class of compounds and can be classified based on several criteria, including their chemical structure, therapeutic application, and pharmacokinetic properties.

Classification Based on Chemical Structure

-

N¹-Substituted Sulfonamides: The majority of clinically used sulfonamides fall into this category, where one of the hydrogen atoms of the amide nitrogen is replaced by a substituent, often a heterocyclic ring (e.g., sulfadiazine, sulfamethoxazole).[7]

-

N⁴-Substituted Sulfonamides (Prodrugs): In these compounds, the amino group at the N⁴ position is modified. A classic example is Prontosil, which is metabolized in vivo to the active form, sulfanilamide.[7]

-

Both N¹ and N⁴ Substituted Sulfonamides: These are typically designed for specific purposes, such as targeting the gastrointestinal tract (e.g., succinylsulfathiazole, phthalylsulfathiazole).[7][8]

-

Non-aniline Sulfonamides: These compounds lack the characteristic p-aminobenzenesulfonamide structure (e.g., mafenide).[9]

Classification Based on Therapeutic Use

Sulfonamides have a wide range of pharmacological activities and are classified accordingly:

-

Antibacterial Agents: These are the most well-known class of sulfonamides and are used to treat bacterial infections.[10][11]

-

Diuretics: This class includes thiazide and loop diuretics, which are used to treat hypertension and edema.[10][12]

-

Anticonvulsants: Certain sulfonamides exhibit anticonvulsant properties.

-

Anti-inflammatory Agents: A notable example is celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[11]

-

Carbonic Anhydrase Inhibitors: These are used in the treatment of glaucoma, altitude sickness, and certain types of epilepsy.[13]

-

Antidiabetic Agents: The sulfonylurea class of drugs, used to treat type 2 diabetes, are sulfonamide derivatives.

References

- 1. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 7. Half-life, apparent volume of distribution and protein-binding for some sulphonamides in cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cyclopropanesulfonamide as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropanesulfonamide moiety has emerged as a valuable building block in modern drug discovery, offering a unique combination of structural rigidity, metabolic stability, and desirable physicochemical properties. Its incorporation into small molecules can significantly enhance biological activity and pharmacokinetic profiles. The strained cyclopropyl ring can provide a favorable vector for substituents, allowing for precise interactions with biological targets, while the sulfonamide group acts as a versatile hydrogen bond donor and acceptor.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of targeted therapeutics, with a primary focus on its application in oncology as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its resistance mutants.

Key Applications in Drug Discovery

The this compound scaffold has demonstrated significant potential in several therapeutic areas:

-

Oncology: A primary application is in the development of potent and selective kinase inhibitors, particularly against EGFR.[1] Derivatives have shown remarkable efficacy against wild-type EGFR and, crucially, against clinically relevant resistance mutations such as T790M and C797S in non-small cell lung cancer (NSCLC).

-

Antiviral Activity: The sulfonamide functional group is a known pharmacophore in various antiviral agents, including HIV protease inhibitors.[2][3] While specific data for this compound derivatives is emerging, the scaffold holds promise for the development of novel antiviral drugs.

-

Antimicrobial Activity: Compounds incorporating a cyclopropane ring have demonstrated antibacterial and antifungal properties.[4] The combination with a sulfonamide group, a classic antibacterial pharmacophore, makes this a promising area for further investigation.[5][6]

This compound Derivatives as EGFR Inhibitors

A significant breakthrough in the application of this compound is the development of fourth-generation EGFR tyrosine kinase inhibitors (TKIs). These inhibitors are designed to overcome the resistance to third-generation TKIs like osimertinib, which arises from the C797S mutation in the EGFR kinase domain.

Quantitative Data: In Vitro Activity of this compound-Based EGFR Inhibitors

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various EGFR mutant cell lines and kinases.

Table 1: Inhibitory Activity of Compound 5d against EGFR Mutants. [7]

| Target Cell Line/Kinase | IC₅₀ (nM) |

| Ba/F3-EGFRL858R/T790M/C797S | 18 |

| Ba/F3-EGFRdel19/T790M/C797S | 25 |

| EGFRL858R/T790M/C797S Kinase | 1.37 ± 0.03 |

| EGFRdel19/T790M/C797S Kinase | 1.13 ± 0.01 |

| PC9 (EGFRdel19) | 15.6 |

| A549 (EGFR Wild-Type) | >1000 |

Table 2: Inhibitory Activity of Other this compound Derivatives.

| Compound | Target | IC₅₀ (µM) | Reference |

| Antiviral | |||

| Cyclic Sulfonamide 13c | SARS-CoV-2 | 0.88 | [2] |

| Antibacterial | |||

| Amide Derivative F9 | E. coli | 32 (MIC₈₀, µg/mL) | [4] |

| Amide Derivative F53 | S. aureus | 64 (MIC₈₀, µg/mL) | [4] |

Signaling Pathways

This compound-based EGFR inhibitors exert their therapeutic effect by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary targets are the EGFR and mTOR pathways.

EGFR Signaling Pathway

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins. This initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which ultimately lead to the transcription of genes involved in cell proliferation and survival.

References

- 1. dovepress.com [dovepress.com]

- 2. | BioWorld [bioworld.com]

- 3. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

Application Notes and Protocols for Cobalt-Catalyzed Cyclopropanation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt-catalyzed cyclopropanation has emerged as a powerful and versatile synthetic tool for the formation of cyclopropane rings, which are pivotal structural motifs in a wide array of natural products and pharmaceutical agents.[1] Unlike traditional methods that often rely on expensive noble metals like rhodium and palladium, cobalt catalysis offers a more sustainable and economically viable alternative. A key feature of many cobalt-catalyzed systems is their unique stepwise radical mechanism, which allows for the efficient cyclopropanation of a broad spectrum of alkenes, including those that are electronically deficient.[1] Furthermore, the development of chiral cobalt complexes has enabled highly enantioselective transformations, granting access to valuable, optically active cyclopropanes.[1]

This document provides detailed protocols and application notes for two prominent types of cobalt-catalyzed cyclopropanation reactions: those employing diazo compounds and those utilizing gem-dichloroalkanes as carbene precursors.

Reaction Mechanism: A Stepwise Radical Pathway